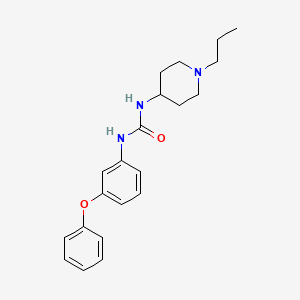
N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as DTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTA is a white crystalline powder that is soluble in organic solvents and water.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of fungal and bacterial cell wall synthesis. N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to disrupt the cell membrane integrity of fungi and bacteria, leading to cell death.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent. Studies have also shown that N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide exhibits antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is its broad-spectrum antifungal and antibacterial activity. N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is also relatively easy to synthesize and has low toxicity in mammalian cells. However, one of the limitations of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.
Future Directions
There are several potential future directions for the study of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. One area of interest is the development of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based therapies for the treatment of fungal and bacterial infections. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and its potential applications in other fields, such as cancer research and drug delivery. Finally, the synthesis and characterization of new N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide derivatives may lead to the development of more potent and selective compounds.
Synthesis Methods
N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-bromoacetate in the presence of sodium ethoxide. The resulting product is then treated with sodium azide and triethylamine to yield N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. The overall synthesis is a multi-step process that requires careful attention to reaction conditions and purification steps.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is as a fungicide. Studies have shown that N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide exhibits potent antifungal activity against a wide range of fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-3-4-10(2)11(5-9)15-12(17)6-16-8-13-7-14-16/h3-5,7-8H,6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYBQAYLCOZTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)


![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)


![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)

![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)